Tegaserod-13C,d3 (maleate)
Description
Contextualization of Tegaserod (B130379) within Aminoguanidine (B1677879) Indole (B1671886) Chemistry
Tegaserod is a synthetic compound belonging to the aminoguanidine indole class of drugs. openaccessjournals.comgoogle.com Its chemical structure is derived from indole carboxaldehyde and features a guanidine (B92328) moiety in the side chain, distinguishing it from the protonated amine found in the structurally related neurotransmitter, serotonin (B10506). openaccessjournals.comnih.gov Specifically, its chemical name is 1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine. nih.gov This unique structure confers a high affinity and selectivity for the serotonin 5-HT₄ receptor, for which it acts as a partial agonist. openaccessjournals.comnih.govchemicalbook.com
The development of Tegaserod was rooted in the understanding that serotonin plays a crucial role in regulating gastrointestinal physiology. openaccessjournals.com The aminoguanidine indole structure was designed to mimic the action of serotonin at 5-HT₄ receptors within the gastrointestinal tract, thereby stimulating motility. chemicalbook.com Tegaserod has minimal to no binding affinity for other serotonin receptors, such as 5-HT₁, 5-HT₃, or dopamine (B1211576) receptors, but does exhibit antagonist activity at 5-HT₂B receptors at clinically relevant concentrations. drugbank.comrxlist.com
The core of Tegaserod's structure is the 5-methoxyindole (B15748) group, which is coupled with an aminoguanidine side chain. The synthesis generally involves the condensation of 5-methoxy-indole-3-carboxaldehyde with N-pentyl-N′-amino-guanidine. google.comchembk.com This chemical framework places it firmly within the aminoguanidine indole derivatives, a class of compounds investigated for their specific interactions with serotonin receptors. openaccessjournals.com
Rationale for Stable Isotope Labeling in Pharmacological Research
In pharmacological research, particularly in quantitative bioanalysis, the use of internal standards is critical for achieving accurate and reproducible results. scioninstruments.com Stable isotope labeling is a technique where non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D), are incorporated into a drug molecule. metsol.comacanthusresearch.com This creates a stable isotope-labeled (SIL) version of the compound that is chemically identical to the parent drug but has a higher molecular weight. lgcstandards.com
The primary rationale for using SIL compounds in research, especially in conjunction with liquid chromatography-mass spectrometry (LC-MS), is to create an ideal internal standard. scioninstruments.comnih.gov An ideal internal standard should behave identically to the analyte (the drug being measured) during sample preparation, extraction, and analysis but be distinguishable by the detector. lgcstandards.com
Key advantages of using stable isotope-labeled internal standards include:
Correction for Matrix Effects : Biological samples (like plasma or urine) are complex matrices that can interfere with the ionization process in a mass spectrometer, either suppressing or enhancing the signal of the analyte. Since the SIL internal standard has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction and quantification. scioninstruments.comacanthusresearch.com
Compensation for Variability : The SIL standard compensates for potential variability and loss at every stage of the analytical process, including extraction, derivatization, and injection volume. scioninstruments.comscispace.com
Improved Accuracy and Precision : By minimizing the impact of matrix effects and procedural variability, SIL internal standards significantly improve the accuracy, precision, and robustness of quantitative bioanalytical methods. acanthusresearch.comresearchgate.net
Enhanced Power in Pharmacokinetic Studies : Stable isotope methods are considered a "gold standard" for determining absolute bioavailability and can be used to reduce the number of subjects needed in bioequivalence studies. researchgate.netnih.gov They allow for the co-administration of labeled (e.g., intravenous) and unlabeled (e.g., oral) drug, eliminating intra-subject variability and providing highly detailed pharmacokinetic data. nih.gov
Safety : Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation risk, making them safe for use in human clinical trials. metsol.com
Table 1: Comparison of Internal Standard Types in Research
| Internal Standard Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Stable Isotope Labeled (SIL) | Analyte analogue with stable isotopes (e.g., ¹³C, D) incorporated. Chemically identical but different mass. | - Co-elutes with analyte.
| - Can be expensive and complex to synthesize.
|
| Structural Analogue | A different molecule with similar chemical structure and properties to the analyte. | - More readily available and less expensive than SIL standards. | - Different chromatographic retention times and extraction recoveries.
|
| Radiolabeled | Analyte analogue with radioactive isotopes (e.g., ¹⁴C, ³H) incorporated. | - Highly sensitive detection. | - Involves radiation safety concerns and specialized handling/disposal.
|
Overview of Research Utility for Tegaserod-13C,d3 (maleate)
Tegaserod-13C,d3 (maleate) is the stable isotope-labeled form of Tegaserod maleate (B1232345), incorporating one carbon-13 atom and three deuterium atoms. szabo-scandic.com Its primary and crucial role in research is to serve as an internal standard for the accurate quantification of Tegaserod in various biological matrices, such as plasma or serum. researchgate.net
The research utility of Tegaserod-13C,d3 (maleate) is almost exclusively tied to bioanalytical method development and the execution of pharmacokinetic and metabolism studies. szabo-scandic.com When researchers need to determine the concentration of Tegaserod in a subject's system over time, they employ sensitive analytical techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.net
In these studies, a known quantity of Tegaserod-13C,d3 (maleate) is added to every sample. lgcstandards.com Because it is chemically identical to the unlabeled Tegaserod, it behaves the same way during all sample preparation steps. lgcstandards.com However, due to its higher mass, the mass spectrometer can detect it as a separate entity from the native Tegaserod. By comparing the detector response of the known amount of the labeled standard to the response of the unknown amount of the native drug, researchers can calculate the precise concentration of Tegaserod in the original sample with high accuracy and precision. scioninstruments.comlgcstandards.com
This application is essential for:
Pharmacokinetic (PK) analysis : Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Tegaserod. nih.gov
Bioequivalence studies : Comparing the pharmacokinetic profiles of different formulations of Tegaserod. researchgate.net
Metabolism studies : Investigating the formation of Tegaserod metabolites, such as the main inactive metabolite M29. drugbank.comresearchgate.netfda.gov
The use of Tegaserod-13C,d3 (maleate) ensures that the data generated from these studies are reliable and robust, which is fundamental for any scientific investigation of a pharmaceutical compound. acanthusresearch.comnih.gov
Table 2: Properties of Tegaserod and its Labeled Variant
| Property | Tegaserod | Tegaserod-13C,d3 (maleate) |
|---|---|---|
| Chemical Formula | C₁₆H₂₃N₅O wikipedia.org | C₁₅¹³CH₂₀D₃N₅O (Free Base) |
| Molecular Weight (Free Base) | 301.39 g/mol wikipedia.org | ~305.4 g/mol |
| Primary Research Use | Investigational drug; 5-HT₄ receptor agonist. openaccessjournals.comwikipedia.org | Internal standard for quantitative bioanalysis of Tegaserod. szabo-scandic.comresearchgate.net |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Key Advantage in Research | Selective mechanism of action for studying GI motility. drugbank.com | Enables highly accurate and precise quantification of Tegaserod in biological samples. acanthusresearch.comlgcstandards.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H27N5O5 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-pentyl-1-[(E)-[5-(trideuterio(113C)methoxy)-1H-indol-3-yl]methylideneamino]guanidine |
InChI |
InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11+;2-1-/i2+1D3; |
InChI Key |
CPDDZSSEAVLMRY-FJWRVXCYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)NC=C2/C=N/NC(=NCCCCC)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Derivatization
Precursor Compounds and Reaction Pathways in Tegaserod (B130379) Synthesis
The synthesis of Tegaserod involves a multi-step process that couples key precursor molecules. A common pathway begins with the reaction between 5-methoxy-indole-3-carboxaldehyde and S-methyl-isothiosemicarbazide hydroiodide. google.comnewdrugapprovals.org This initial step forms a Schiff's base intermediate, 1-((5-methoxy-1H-indol-3-yl)methylene)-S-methyl-isothiosemicarbazide. google.comnewdrugapprovals.org
In the subsequent and final step, this intermediate is reacted with n-pentyl amine. google.comnewdrugapprovals.org The reaction, typically refluxed in a solvent like methanol (B129727), yields the Tegaserod free base. newdrugapprovals.org An alternative synthesis route described in early patents involves the direct coupling of 5-methoxy-indole-3-carboxaldehyde with N-pentyl-N′-amino-guanidine hydroiodide. google.com However, this method was noted to produce an impure product requiring more complex purification techniques like column chromatography. google.com
| Precursor Compound | Role in Synthesis |
|---|---|
| 5-methoxy-indole-3-carboxaldehyde | Provides the core indole (B1671886) structure of the final molecule. google.com |
| S-methyl-isothiosemicarbazide hydroiodide | Reacts with the indole aldehyde to form the Schiff's base intermediate. google.com |
| n-pentyl amine | Couples with the intermediate to complete the Tegaserod structure. google.comnewdrugapprovals.org |
| N-pentyl-N′-amino-guanidine hydroiodide | Used in an alternative, earlier synthetic route. google.com |
Methodologies for Carbon-13 (13C) Isotope Incorporation
The introduction of a Carbon-13 (13C) isotope into the Tegaserod molecule is achieved by using a labeled precursor during synthesis. imist.marsc.org This approach is a cornerstone of isotopic labeling for complex molecules in the pharmaceutical industry. nih.gov The specific position of the 13C label within the Tegaserod structure depends on which precursor is isotopically enriched.
For instance, if the goal is to label the carbon atom of the methylene (B1212753) group linking the indole ring to the guanidine (B92328) moiety, one would need to start with 5-methoxy-indole-3-[13C]carboxaldehyde. Common methods for incorporating 13C into organic molecules often start with simple, commercially available labeled building blocks like [13C]carbon dioxide or sodium [13C]cyanide. imist.marsc.org These small molecules are then used in a series of reactions to build the larger, more complex labeled precursor required for the final synthesis. rsc.org
Deuterium (B1214612) (d3) Labeling Techniques and Positional Specificity
Deuterium labeling, particularly the introduction of a d3-methyl group (CD3), is a common strategy in medicinal chemistry to study metabolic pathways and enhance a drug's metabolic stability. clearsynth.comresearchgate.net The "d3" in Tegaserod-13C,d3 signifies that three hydrogen atoms have been replaced by deuterium. Given the structure of Tegaserod, the most probable location for this labeling is the methoxy (B1213986) group on the indole ring (i.e., -OCD3).
This positional specificity is achieved by using a deuterated version of a precursor. To obtain a d3 label at the 5-methoxy position, the synthesis would require 5-(methoxy-d3)-indole-3-carboxaldehyde as the starting material. The synthesis of this deuterated precursor would itself involve a methylation step using a d3-methylating agent, such as iodomethane-d3 (B117434) (CD3I) or methanol-d3 (B56482) (CD3OD). researchgate.net Late-stage isotopic labeling, where the isotope is introduced near the end of the synthesis, is often preferred as it is more efficient. acs.orgx-chemrx.com
Maleate (B1232345) Salt Formation for Research Grade Stability and Solubility
Tegaserod is often prepared as a maleate salt for research and pharmaceutical use. google.comnewdrugapprovals.org The process of forming a salt from a basic compound like Tegaserod involves reacting the free base with an acid, in this case, maleic acid. newdrugapprovals.orggoogle.com This reaction is typically carried out in a suitable solvent such as methanol or water. newdrugapprovals.org
The formation of a salt can significantly improve the physicochemical properties of an active pharmaceutical ingredient (API). bjcardio.co.uknih.gov For research-grade compounds like Tegaserod-13C,d3, conversion to a maleate salt offers several advantages:
Enhanced Stability: Crystalline salts are often more chemically and physically stable than the amorphous free base form, which is important for storage and handling. nih.govresearchgate.net
Improved Solubility: Tegaserod free base is described as very slightly soluble in water. fda.govfda.gov Converting it to the maleate salt can improve its aqueous solubility, which is crucial for in vitro experiments and formulation development. bjcardio.co.uk
Consistent Properties: Salt formation helps to ensure a consistent crystalline form, which is vital for reproducible research findings. nih.gov
Molecular and Cellular Pharmacology
Serotonin (B10506) Receptor Interaction Profiles
Tegaserod-13C,d3 (maleate) exhibits a distinct profile of interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, characterized by potent partial agonism at the 5-HT4 receptor and antagonism at the 5-HT2B receptor.
Tegaserod (B130379) is a selective, partial agonist of the serotonin 5-HT4 receptor. nih.govwikipedia.orgnih.gov It binds with high affinity to human 5-HT4 receptors, stimulating the peristaltic reflex and intestinal secretion. nih.govnih.govnih.gov The compound acts as a potent, full agonist at both guinea-pig and human recombinant 5-HT4 receptors, though it demonstrates partial agonism in some tissue preparations like the guinea-pig longitudinal muscle myenteric plexus. nih.gov Studies have reported a strong binding affinity for 5-HT4 receptors, with a pKi value of approximately 8.0. nih.gov Specifically, it has shown identical high affinity for the human 5-HT4(c) receptor subtype and the 5-HT2B receptor. nih.gov The activation of 5-HT4 receptors, which are Gs protein-coupled, stimulates the adenylyl cyclase-protein kinase A (PKA) pathway. nih.gov
In addition to its agonist activity at 5-HT4 receptors, Tegaserod functions as a potent 5-HT2B receptor antagonist. nih.govacetherapeutics.com Research has demonstrated that Tegaserod has an identical binding affinity (pKi = 8.4) for human recombinant 5-HT2B receptors as it does for 5-HT4(c) receptors. nih.govmedchemexpress.com This antagonist activity is evident in its ability to potently inhibit 5-HT-mediated contraction of the rat isolated stomach fundus, a functional model for 5-HT2B receptor blockade. nih.govmedchemexpress.com
Tegaserod also displays significant, though lower, binding affinity for other serotonin receptor subtypes. It binds to human recombinant 5-HT2A and 5-HT2C receptors with pKi values of 7.5 and 7.0, respectively. nih.govacetherapeutics.commedchemexpress.com Conversely, it is reported to have minimal binding affinity for 5-HT1 receptors and virtually no affinity for 5-HT3 receptors. nih.govdrugbank.com
| Receptor Subtype | Activity | Binding Affinity (pKi) | Functional Assay (pA2/pEC50) |
|---|---|---|---|
| 5-HT4 | Partial Agonist | ~8.0 - 8.2 | pEC50 = 8.7 (human) |
| 5-HT2B | Antagonist | 8.4 | pA2 = 8.3 (rat) |
| 5-HT2A | Antagonist | 7.5 | N/A |
| 5-HT2C | Antagonist | 7.0 | N/A |
| 5-HT1 | Minimal Affinity | N/A | N/A |
| 5-HT3 | No Affinity | N/A | N/A |
The selectivity of Tegaserod is further highlighted by its limited interaction with other major classes of neurotransmitter receptors. It has been determined to have virtually no affinity for dopamine (B1211576) D2 receptors. nih.govdrugbank.com While direct binding to dopamine receptors is negligible, some studies have noted that higher concentrations of Tegaserod may bind to and interact with the rat noradrenaline and dopamine transporters. nih.gov There is no significant evidence of direct, high-affinity binding to histamine (B1213489) or adrenergic receptor subtypes.
Intracellular Signaling Cascades
Tegaserod's interaction with cell surface receptors initiates changes in intracellular signaling. Recent findings have specifically implicated Tegaserod in the modulation of the PI3K/Akt/mTOR pathway, a critical regulator of cellular processes.
Research has shown that Tegaserod can attenuate or blunt the PI3K/Akt/mTOR signaling pathway. acetherapeutics.commedchemexpress.com This pathway is a central regulator of cell growth, proliferation, and survival. nih.gov While the canonical signaling for the 5-HT4 receptor involves the Gs-cAMP pathway, crosstalk between G protein-coupled receptors and the PI3K/Akt/mTOR cascade is a recognized mechanism in cellular signaling. wikipedia.orgresearchgate.net The ability of Tegaserod to blunt this pathway indicates a more complex mechanism of action than 5-HT4 agonism alone and may be related to its multifaceted receptor interaction profile.
Consistent with its modulation of the PI3K/Akt/mTOR pathway, Tegaserod has been demonstrated to decrease the phosphorylation of ribosomal protein S6. acetherapeutics.commedchemexpress.com S6 phosphorylation is a key downstream event following the activation of mTOR complex 1 (mTORC1). Specifically, Tegaserod decreases the phosphorylation of p70S6 kinase (S6K1) at the Thr421/Ser424 residues, which is the kinase directly upstream of S6. medchemexpress.com In vivo studies have also confirmed that Tegaserod administration suppresses the levels of phosphorylated S6. medchemexpress.com
| Pathway/Molecule | Effect of Tegaserod |
|---|---|
| PI3K/Akt/mTOR Pathway | Blunts/Attenuates Signaling |
| p70S6 Kinase (S6K1) Phosphorylation | Decreased |
| S6 Phosphorylation | Decreased/Suppressed |
Adenylyl Cyclase/cAMP System Modulation
Tegaserod-13C,d3 (maleate), an isotopic analog of Tegaserod, functions primarily as a partial agonist for the serotonin type 4 (5-HT4) receptor. drugbank.comnih.gov The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates the Gs alpha subunit. This activation, in turn, engages adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Consequently, agonism at the 5-HT4 receptor leads to an elevation of intracellular cAMP levels.
Cellular Effects and Mechanistic Elucidation
Induction of Apoptosis in Select Cell Lines
Beyond its effects on gastrointestinal cells, Tegaserod has demonstrated significant activity in inducing apoptosis—programmed cell death—in various cancer cell lines. nih.govnih.gov This anti-cancer activity appears to be independent of its action on serotonin receptors and involves the modulation of fundamental cellular pathways governing cell survival and proliferation. nih.gov
Research has identified Tegaserod as a novel anti-cancer agent capable of inducing apoptosis in both mouse and human malignant melanoma cell lines. nih.gov The mechanism for this effect was attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov Further studies have shown that Tegaserod maleate (B1232345) can inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) and breast cancer cells. nih.govnih.gov In ESCC, its anti-tumor mechanism was linked to the suppression of the peroxisome pathway. nih.gov Additionally, Tegaserod has been identified as an inhibitor of the JAK/STAT3 signaling pathway, which is crucial for the growth of multiple cancer types, including lung, prostate, and colon cancer. nih.gov
The cytotoxic efficacy of Tegaserod has been quantified in vitro, as detailed in the table below.
| Cell Line | Cancer Type | IC₅₀ Value (at 48h) | Reference |
|---|---|---|---|
| KYSE150 | Esophageal Squamous Cell Carcinoma | 6.867 µM | nih.gov |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 4.476 µM | nih.gov |
Neuroprotective Properties in In Vitro Models
Tegaserod has exhibited significant neuroprotective and neurotrophic properties in various in vitro models. nih.govnih.gov These effects are primarily mediated through its agonistic activity at 5-HT4 receptors, which are expressed on neurons. nih.gov
In cultures of enteric neurons, 5-HT4 receptor agonists like Tegaserod have been shown to increase the number of neurons that develop from precursor cells and enhance their survival. nih.gov The compound also promotes neurite outgrowth and decreases apoptosis in these neuronal cultures. nih.gov These findings suggest a direct role in supporting the health and plasticity of the enteric nervous system. nih.gov
Furthermore, the neuroprotective potential of Tegaserod extends to models of central nervous system disorders. In cellular models of Alzheimer's disease, Tegaserod demonstrated an ability to protect neurons from death induced by soluble Aβ peptides. nih.gov It also preserved the integrity of the neurite network at low nanomolar concentrations. nih.gov
| In Vitro Model | Observed Effect | Effective Concentration | Reference |
|---|---|---|---|
| Enteric Neuron Culture | Increased neuron survival, neurite outgrowth, decreased apoptosis | Not Specified | nih.gov |
| Aβ Peptide-Induced Neurotoxicity Model | Protected neurons from death, preserved neurite network | 5 nM and 50 nM | nih.gov |
Mechanisms of Peripheral Nerve Regeneration
Successful peripheral nerve regeneration after injury depends on the accurate guidance of regrowing axons from the proximal nerve stump to their distal targets. This process is orchestrated by a complex interplay of cellular and molecular cues. Research has indicated that Tegaserod may contribute to this process through a distinct biomimetic mechanism. nih.gov
Studies have identified Tegaserod as a compound that can act as a polysialic acid (PSA) mimetic. nih.gov PSA is a carbohydrate polymer that plays a critical role in neural development, plasticity, and regeneration by modulating cell-cell adhesion. Its presence on the neural cell adhesion molecule (NCAM) reduces cell adhesion, creating a permissive environment for axonal growth and guidance. By mimicking the function of PSA, Tegaserod could potentially facilitate key regenerative processes, such as axonal sprouting and pathfinding, thereby supporting the structural and functional repair of peripheral nerves. nih.gov
Preclinical Pharmacodynamics and Mechanistic Studies
In Vitro and Ex Vivo Tissue Models
In vitro studies utilizing isolated gastrointestinal tissues have demonstrated that Tegaserod (B130379) directly influences smooth muscle activity. Research on equine tissues has shown that Tegaserod increases the contractility of isolated smooth muscle preparations from the duodenum, ileum, and pelvic flexure in a concentration-dependent manner. This pro-contractile effect is consistent with the known mechanism of 5-HT4 receptor agonism, which facilitates the release of acetylcholine (B1216132), a primary excitatory neurotransmitter in the gut.
Tegaserod is understood to facilitate fluid secretion into the colonic lumen, a key component of its mechanism in alleviating constipation. nih.gov This action is mediated through the activation of 5-HT4 receptors on intestinal enterocytes. This stimulation is believed to increase peristaltic activity and the secretion of fluid into the gut, which helps to soften stool and facilitate its passage. wustl.edu While the overarching mechanism is established, detailed quantitative data from in vitro studies using isolated intestinal preparations, such as Ussing chambers, to precisely measure changes in ion and fluid transport in response to Tegaserod, are not extensively detailed in the available scientific literature.
Studies on ex vivo human intestinal tissue have provided direct evidence of Tegaserod's ability to modulate visceral sensitivity. In these preparations, Tegaserod has been shown to attenuate the mechanosensitivity of serosal nociceptors, which are nerve endings that sense painful stimuli. This effect is thought to contribute to the relief of abdominal pain and discomfort experienced by patients with certain functional gastrointestinal disorders.
Mechanistic Investigations in Animal Models
Animal models have been instrumental in characterizing the prokinetic effects of Tegaserod throughout the gastrointestinal tract. Studies in various species have consistently shown that Tegaserod accelerates gastric emptying, as well as transit through the small and large intestines. For instance, in dogs, Tegaserod has been demonstrated to increase both small and large intestinal motility, leading to enhanced transit of intestinal contents.
Pharmacodynamic studies in healthy human subjects have corroborated these preclinical findings, showing that Tegaserod significantly accelerates gastric emptying and transit through the small bowel and colon. nih.gov
The therapeutic potential of Tegaserod has been investigated in animal models that mimic conditions of impaired gastrointestinal motility. One such model is postoperative ileus, a condition characterized by a temporary cessation of bowel motility after surgery. In a study using a guinea pig model of postoperative ileus, Tegaserod was shown to dose-dependently accelerate the delayed upper gastrointestinal transit. nih.gov
Anti-inflammatory Effects in Colitis Models
Preclinical research in animal models has demonstrated the potential of tegaserod to exert protective and anti-inflammatory effects in the colon. nih.gov Studies utilizing chemically-induced colitis models, such as those induced by dextran (B179266) sodium sulfate (B86663) (DSS) and trinitrobenzene sulfonic acid (TNBS), have shown that administration of tegaserod can reduce disease activity and mitigate histological damage. nih.gov These models are widely used in inflammatory bowel disease (IBD) research as they mimic features of human conditions like ulcerative colitis and Crohn's disease. nih.govnih.gov
The mechanism behind these anti-inflammatory effects is linked to the stimulation of epithelial 5-HT₄ receptors. nih.gov This stimulation appears to promote several protective processes within the gut lining. Research indicates that tegaserod enhances both the proliferation and migration of epithelial cells, which is crucial for healing the erosions and ulcers that are characteristic of active colitis. nih.gov By accelerating the repair of the epithelial barrier, tegaserod helps to restore gut integrity. nih.gov
Furthermore, treatment with tegaserod has been observed to accelerate recovery from active colitis in animal models when compared to vehicle-treated controls. nih.gov The therapeutic effects were blocked by the administration of a 5-HT₄ antagonist, confirming the receptor's role in the observed outcomes. nih.gov In addition to promoting wound healing, tegaserod has been shown to attenuate inflammation-induced changes in colonic motor function and decrease visceral sensitivity by inhibiting the expression of several inflammation-related factors in rats. nih.gov
Table 1: Summary of Tegaserod's Effects in Preclinical Colitis Models
| Model Type | Key Findings | Implied Mechanism of Action |
|---|---|---|
| Dextran Sodium Sulfate (DSS) Colitis | Reduced disease activity and histological damage; accelerated recovery. nih.gov | Stimulation of epithelial 5-HT₄ receptors, leading to enhanced epithelial proliferation and migration. nih.gov |
| Trinitrobenzene Sulfonic Acid (TNBS) Colitis | Reduced disease activity and histological damage. nih.gov | Stimulation of epithelial 5-HT₄ receptors, contributing to resistance against oxidative stress-induced apoptosis. nih.gov |
| General Inflammation Models (Rats) | Decreased visceral sensitivity; inhibited expression of inflammation-induced factors. nih.gov | Attenuation of inflammation-induced changes in colonic motor function. nih.gov |
Neurobiological Applications in Disease Models (e.g., Alzheimer's Disease, Spinal Cord Injury)
The role of 5-HT₄ receptor agonists, including tegaserod, extends beyond the gastrointestinal tract, with emerging preclinical evidence suggesting potential neurobiological applications. Research has focused on neurogenesis and neuroprotection, with implications for conditions like Alzheimer's disease and spinal cord injury.
In the context of Alzheimer's Disease (AD) , the activation of 5-HT₄ receptors is being explored as a therapeutic strategy. nih.gov Studies suggest that this pathway may enhance the non-amyloidogenic processing of amyloid precursor protein. nih.gov For tegaserod specifically, research has highlighted its butyrylcholinesterase (BuChE) inhibitory activity, which is considered a promising therapeutic effect in progressed AD where BuChE plays a more significant role in acetylcholine metabolism. nih.gov In vitro experiments using rat primary hippocampal neurons exposed to soluble Aβ₁₋₄₂ peptides demonstrated that tegaserod exerted a neuroprotective effect, preserving neurons and the neurite network from amyloid-beta-induced damage. nih.gov
Regarding the enteric nervous system (ENS), which is sometimes referred to as the "second brain," studies have shown that 5-HT₄ receptor agonists promote neurogenesis and neuronal survival. jneurosci.orgjneurosci.orgnih.gov In vitro experiments revealed that tegaserod increased the development and survival of cultured enteric neurons and decreased apoptosis. jneurosci.orgnih.gov In vivo studies in adult mice demonstrated that 5-HT₄ agonists could induce the generation of new enteric neurons from precursor and stem cells. jneurosci.orgjneurosci.org This has led to investigations into whether such agonists could help reconstruct impaired neural circuits in the gut. nih.gov
While direct preclinical studies of tegaserod in Spinal Cord Injury (SCI) are not extensively documented in the provided search results, the known neurogenic and neuroprotective properties of 5-HT₄ agonists are relevant. The recovery process after SCI involves the regeneration of tracts, neuroprotection, and plasticity of spinal circuits. mdpi.com The ability of 5-HT₄ receptor stimulation to promote neurogenesis in other parts of the nervous system, such as the hippocampus and the ENS, suggests a potential, though currently speculative, avenue for investigation in SCI. jneurosci.orgjneurosci.org The stimulation of this receptor has been shown to activate cAMP response element-binding protein (CREB), a key protein involved in neuronal plasticity and survival. jneurosci.orgnih.gov
Table 2: Summary of Tegaserod's Effects in Preclinical Neurobiological Models
| Disease Model/System | Key Findings | Implied Mechanism of Action |
|---|---|---|
| Alzheimer's Disease (In Vitro) | Exhibited neuroprotective effects against Aβ₁₋₄₂-induced neuronal loss and neurite network reduction. nih.gov | Butyrylcholinesterase (BuChE) inhibition; potential enhancement of the non-amyloidogenic pathway via 5-HT₄ receptor agonism. nih.gov |
| Enteric Nervous System (In Vitro & In Vivo) | Increased enteric neuronal development/survival; decreased apoptosis; promoted the generation of new enteric neurons from stem/precursor cells. jneurosci.orgjneurosci.orgnih.gov | Activation of 5-HT₄ receptors, leading to activation of CREB. jneurosci.orgnih.gov |
| Spinal Cord Injury | (Potential Application) The neurogenic and neuroprotective properties observed in other models may be relevant, but direct preclinical evidence is lacking. | (Hypothetical) Promotion of neuronal survival and plasticity via 5-HT₄ receptor stimulation. |
Metabolic Research and Biotransformation Pathways
Identification and Characterization of Major Metabolites
Several key metabolites of tegaserod (B130379) have been identified and characterized, shedding light on its biotransformation in the body.
5-Methoxyindole-3-carboxylic Acid (M29) and its Derivatives
The main circulating metabolite of tegaserod in human plasma is 5-methoxyindole-3-carboxylic acid, designated as M29. drugbank.comnih.gov This metabolite is formed through a multi-step process that begins with presystemic, non-enzymatic acid-catalyzed hydrolysis in the stomach. nih.govfda.govnih.gov This initial hydrolysis is followed by enzymatic oxidation and subsequent conjugation with glucuronic acid to form 5-methoxyindole-3-carboxylic acid glucuronide. nih.govfda.govnih.gov It is important to note that M29 has been found to have a negligible affinity for 5-HT4 receptors, the primary target of tegaserod, and is thus considered to be devoid of promotile activity. nih.govdrugbank.com
N-Glucuronide Isomers (M43.2, M43.8, M45.3)
The second major metabolic pathway for tegaserod is direct N-glucuronidation. nih.govfda.govdrugbank.com This process involves the conjugation of glucuronic acid to each of the three guanidine (B92328) nitrogens on the tegaserod molecule. drugbank.comnih.gov This results in the formation of three distinct isomeric N-glucuronides, which have been identified as M43.2, M43.8, and M45.3. drugbank.comnih.govnih.gov In vitro studies using human liver slices have shown that M43.8 is the major metabolite among these N-glucuronides. nih.gov Furthermore, the formation of these N-glucuronides has also been observed in human small intestine slices, indicating that the small intestine contributes to the presystemic metabolism of tegaserod. nih.gov
Enzymatic Pathways of Biotransformation
The biotransformation of tegaserod is a complex process involving both non-enzymatic and enzymatic reactions.
Acid-Catalyzed Hydrolysis Mechanisms
A significant initial step in tegaserod's metabolism is a presystemic, acid-catalyzed hydrolysis that occurs in the acidic environment of the stomach. nih.govfda.govdrugbank.com This is a non-enzymatic reaction that precedes further enzymatic modifications. nih.gov This hydrolysis is a key step in the pathway leading to the formation of the main metabolite, M29. fda.gov Interestingly, studies have shown that systemic exposure to tegaserod is not significantly altered at neutral gastric pH values. fda.govfda.gov
Role of Oxidative Enzymes (e.g., Cytochrome P450 Isoforms, specifically CYP1A2, CYP2D6)
The formation of the minor metabolite, O-desmethyl tegaserod, is mediated by cytochrome P450 (CYP) enzymes. nih.gov Specifically, in vitro studies have demonstrated that this metabolite is formed by cDNA-expressed CYP2D6. nih.gov The involvement of CYP2D6 in this reaction in human liver microsomes was further confirmed by inhibition of the reaction by quinidine, a known CYP2D6 inhibitor. nih.gov
Tegaserod has also been shown to inhibit CYP1A2 and CYP2D6, with Ki values of 0.84 and 0.85 µM, respectively. nih.gov However, these concentrations are approximately 140-fold greater than the maximal plasma concentrations of tegaserod observed following a standard oral dose, suggesting that clinically relevant metabolic drug interactions mediated by the inhibition of these enzymes are unlikely. nih.gov The main circulating metabolite, M29, did not show any inhibitory potential towards cytochrome P450 enzymes in vitro. nih.gov
Table 1: Summary of Major Tegaserod Metabolites
| Metabolite ID | Metabolite Name | Formation Pathway |
|---|---|---|
| M29 | 5-Methoxyindole-3-carboxylic Acid | Acid-catalyzed hydrolysis followed by oxidation and glucuronidation |
| M43.2 | N-Glucuronide Isomer | Direct N-glucuronidation |
| M43.8 | N-Glucuronide Isomer | Direct N-glucuronidation |
| M45.3 | N-Glucuronide Isomer | Direct N-glucuronidation |
| - | O-Desmethyl Tegaserod | O-demethylation via CYP2D6 |
Table 2: Enzymes Involved in Tegaserod Biotransformation
| Enzyme | Role in Tegaserod Metabolism |
|---|---|
| CYP2D6 | Catalyzes the formation of O-desmethyl tegaserod. |
| CYP1A2 | Tegaserod is a weak inhibitor of this enzyme. |
Glucuronidation by UGT Enzymes
Glucuronidation represents a significant pathway in the metabolism of xenobiotics, including tegaserod. This Phase II metabolic process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, involves the conjugation of glucuronic acid to the drug molecule, which generally increases its water solubility and facilitates its excretion. nih.govfrontiersin.org
In the case of tegaserod, metabolic studies using human liver and small intestine slices have demonstrated that the drug undergoes direct N-glucuronidation. nih.gov This reaction occurs at the guanidine nitrogens of the tegaserod molecule. nih.gov Research has identified three distinct N-glucuronide metabolites, designated as M43.2, M43.8, and M45.3, with M43.8 being the major metabolite formed in this pathway. nih.gov The formation of these N-glucuronides has been observed in both liver and small intestine tissues, which suggests that the small intestine may contribute to the presystemic metabolism of tegaserod before it reaches systemic circulation. nih.gov
Another major metabolite of tegaserod found in human plasma is 5-methoxyindole-3-carboxylic acid (M29.0). nih.gov The formation of this metabolite involves a sequence of reactions that begins with non-enzymatic hydrolysis, followed by enzymatic oxidation and a subsequent conjugation with glucuronic acid. nih.gov The glucuronide of this primary metabolite, 5-methoxyindole-3-carboxylic acid glucuronide, has been shown in in-vitro tests to not inhibit the activity of major cytochrome P450 isoenzymes. fda.gov
Isotopic Tracing in Metabolic Studies
The use of stable isotope-labeled compounds, such as Tegaserod-13C,d3, is a powerful technique in metabolic research. researchgate.net By incorporating heavy isotopes like Carbon-13 (¹³C) and deuterium (B1214612) (d₃) into the drug's molecular structure, researchers can create a tracer that is chemically identical to the parent drug but distinguishable by its higher mass using mass spectrometry. nih.gov This allows for precise tracking and quantification of the drug and its metabolites within complex biological systems. nih.gov
Applications of Tegaserod-13C,d3 in Elucidating Metabolic Fate and Flux
Tegaserod-13C,d3 serves as an invaluable tool for mapping the metabolic fate of tegaserod. When this labeled compound is introduced into a biological system, all subsequent metabolites will retain the isotopic label. frontiersin.org This creates a unique mass signature that allows researchers to unequivocally distinguish drug-related metabolites from endogenous molecules in biological samples like plasma, urine, or feces.
By analyzing samples over time, scientists can trace the appearance and disappearance of the parent compound and its various labeled metabolites. This process helps to:
Identify Novel Metabolites: The distinct isotopic pattern helps in the discovery and structural elucidation of previously unknown metabolites. frontiersin.org
Trace Metabolic Pathways: It allows for the definitive mapping of biotransformation pathways, such as glucuronidation and oxidation.
Determine Metabolic Flux: The rate at which the labeled isotopes appear in different metabolite pools provides quantitative data on the kinetics and activity (flux) of specific metabolic pathways. nih.gov
Quantification of Metabolite Formation using Stable Isotope Dilution
Stable isotope dilution (SID) is considered a gold standard for quantitative bioanalysis, offering high precision and accuracy. nih.gov In this methodology, Tegaserod-13C,d3 is used as an ideal internal standard for the quantification of unlabeled tegaserod and its metabolites.
The process involves adding a known amount of Tegaserod-13C,d3 to a biological sample before processing and analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Because the stable isotope-labeled standard is chemically identical to the analyte, it experiences the same variations during sample extraction, handling, and ionization in the mass spectrometer. thermofisher.com By measuring the ratio of the mass spectrometric response of the unlabeled metabolite to the labeled internal standard, analysts can accurately calculate the concentration of the metabolite in the original sample. This method effectively corrects for matrix effects and procedural losses that could otherwise lead to inaccurate quantification. thermofisher.com
In Vitro Metabolic Stability and Drug-Enzyme Interaction Assessments
In vitro assays are crucial for predicting a drug's metabolic profile and its potential for drug-drug interactions. Studies using human liver microsomes showed that tegaserod was metabolized to O-desmethyl tegaserod at a low rate, indicating a degree of metabolic stability. nih.gov This specific reaction was found to be catalyzed by the cytochrome P450 enzyme CYP2D6. nih.gov
Assessments of tegaserod's potential to inhibit key metabolic enzymes have yielded specific results. The compound was found to be a more effective inhibitor of CYP1A2 and CYP2D6 compared to other P450 enzymes. nih.gov However, it showed only weak inhibition of CYP2C8, CYP2C9, CYP2C19, CYP2E1, and CYP3A. nih.gov It is important to note that the observed inhibitory concentrations (Ki values) for CYP1A2 and CYP2D6 were approximately 140 times greater than the maximum plasma concentrations of tegaserod observed in healthy volunteers after a standard oral dose. nih.gov This suggests that clinically relevant metabolic drug interactions are unlikely. nih.gov
The table below summarizes the in vitro interaction of tegaserod with various cytochrome P450 enzymes.
| Enzyme | Interaction Metric | Value (µM) |
| CYP1A2 | Ki | 0.84 nih.gov |
| CYP2D6 | Ki | 0.85 nih.gov |
| CYP2C8 | IC₅₀ | >30 nih.gov |
| CYP2C9 | IC₅₀ | >30 nih.gov |
| CYP2C19 | IC₅₀ | >30 nih.gov |
| CYP2E1 | IC₅₀ | >30 nih.gov |
| CYP3A | IC₅₀ | >30 nih.gov |
Analytical Methodologies and Isotopic Standard Applications
Development of Quantitative Analytical Methods for Research
A range of analytical methods has been developed to quantify Tegaserod (B130379) in different matrices, each with specific advantages regarding sensitivity, selectivity, and application.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantification of Tegaserod in complex biological matrices like human plasma. oup.com Its high sensitivity and selectivity allow for the detection of very low concentrations of the analyte. nih.gov The development of these methods involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection to minimize matrix effects, where co-eluting endogenous components can interfere with the ionization of the target analyte, potentially suppressing or enhancing the signal. nih.govnih.gov
Several LC-MS/MS methods have been established for Tegaserod quantification. oup.com Key steps often include a sample extraction phase, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the drug from plasma proteins and other interfering substances. oup.com Chromatographic separation is typically achieved on a reversed-phase C18 column. nih.gov Detection is performed using a triple-quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. oup.comnih.gov These developed methods can achieve a lower limit of quantification (LLOQ) as low as 0.05 ng/mL in human plasma. nih.gov
| Parameter | Method 1 oup.com | Method 2 nih.gov |
|---|---|---|
| Matrix | Human Plasma | Human Plasma |
| Extraction | Liquid-Liquid Extraction (tert-butylmethyl ether) | Liquid-Liquid Extraction (ethyl acetate) |
| Chromatography | Reversed-phase column | Reversed-phase C18 column |
| Mobile Phase | Isocratic | Methanol (B129727): 5 mM ammonium (B1175870) acetate (B1210297) (75:25, v/v) |
| Detection | Tandem MS (MRM mode) | HPLC-ESI-MS/MS (MRM mode) |
| Precursor/Product Ion (m/z) | 302 -> 173 | 302.5 -> 173.2 |
| Linear Range | 100–10000 pg/mL | 0.05–8.0 ng/mL |
| LLOQ | 100 pg/mL | 0.05 ng/mL |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile, and thermally stable molecules. nih.govchemrxiv.org For the analysis of specific drug metabolites, which are often non-volatile, a chemical derivatization step is typically required to increase their volatility and thermal stability. nih.govscienceopen.com This process, commonly involving silylation, makes the metabolites amenable to separation by gas chromatography. nih.gov
While LC-MS/MS is more commonly reported for Tegaserod itself, GC-MS represents a viable approach for metabolite profiling. oup.com The technique offers high chromatographic resolution and, when coupled with mass spectrometry, provides detailed structural information based on characteristic fragmentation patterns, which are highly reproducible and can be compared against extensive spectral libraries for identification. nih.govnih.gov This makes GC-MS particularly useful in metabolomics studies to identify and quantify a wide range of small molecule metabolites, including organic acids, amino acids, and sugars, that may be involved in or affected by the drug's metabolic pathway. scienceopen.com
For the characterization of bulk drug material and pharmaceutical formulations, simpler and more accessible methods like spectrophotometry and polarography have been developed.
A difference spectrophotometric method has been established for the estimation of Tegaserod maleate (B1232345). researchgate.net This technique is based on the principle that the absorbance of a compound can change with a change in pH. The method involves measuring the absorbance of Tegaserod in acidic and basic solutions and using the difference in absorbance for quantification. This approach is simple, rapid, and inexpensive, and it avoids interference from common soluble excipients found in tablets. researchgate.net
Additionally, a highly sensitive differential pulse polarographic method has been developed for the estimation of Tegaserod maleate. nih.govscience.gov This electrochemical technique involves the reduction of an oxidized form of Tegaserod at a hanging mercury drop electrode. nih.gov The resulting voltametric peak is quantitatively related to the concentration of the drug. The method is highly sensitive, with a reported limit of quantification of 0.1 ng/mL. nih.govbiocrick.com
| Parameter | Difference Spectrophotometry researchgate.net | Differential Pulse Polarography nih.govscience.gov |
|---|---|---|
| Principle | Measurement of absorbance difference in acidic vs. basic media | Reduction of oxidized Tegaserod at a hanging mercury drop electrode |
| Linear Range | 1-30 µg/mL | Not specified, but sensitive |
| Limit of Quantification (LOQ) | Not specified | 0.1 ng/mL |
| Key Conditions | Measurement in 0.1 M HCl and 0.1 M NaOH | Peak at -1.05 V in 0.1 M KCl supporting electrolyte |
| Application | Bulk drug and tablet formulation | Bulk drug and tablet formulation |
Application of Tegaserod-13C,d3 (maleate) as a Stable Isotope Internal Standard
Tegaserod-13C,d3 (maleate) is a stable isotope-labeled (SIL) version of Tegaserod, incorporating one Carbon-13 atom and three deuterium (B1214612) atoms. medchemexpress.com This labeling makes it an ideal internal standard (IS) for quantitative analysis using mass spectrometry. medchemexpress.comacanthusresearch.com
Isotope dilution mass spectrometry (IDMS) is a gold-standard quantitative technique that relies on the use of a SIL internal standard. musechem.com The principle is based on adding a known amount of the isotopically labeled standard (e.g., Tegaserod-13C,d3) to a sample before any processing or extraction. amazonaws.com The SIL standard is chemically identical to the unlabeled analyte (Tegaserod) and therefore exhibits the same physicochemical properties during extraction, chromatography, and ionization. acanthusresearch.comcnr.it
However, because of the incorporated heavy isotopes, the SIL standard has a higher mass and can be distinguished from the native analyte by the mass spectrometer. acanthusresearch.com By measuring the ratio of the signal from the native analyte to the signal from the known amount of SIL standard, the exact concentration of the analyte in the original sample can be calculated with very high accuracy. musechem.com This method effectively corrects for any sample loss or variation that might occur during the analytical workflow. amazonaws.com For example, in other applications, the use of a 13C-labeled internal standard has been shown to correct apparent recoveries from as low as 29% to nearly 100%. nih.gov
One of the greatest sources of error in quantitative bioanalysis is the variability in sample handling, particularly during the extraction process from complex matrices like plasma. scispace.com The recovery of an analyte can vary from sample to sample. Furthermore, the performance of the LC-MS/MS instrument itself can fluctuate over time, affecting signal intensity. nih.gov
By adding Tegaserod-13C,d3 at the very beginning of the sample preparation process, it experiences the exact same conditions as the unlabeled Tegaserod. amazonaws.com If a portion of the analyte is lost during extraction, an equivalent portion of the SIL standard is also lost. If the instrument's sensitivity drifts, it affects both the analyte and the standard equally. cerilliant.com Consequently, the ratio of the analyte to the internal standard remains constant regardless of these variations. musechem.com This normalization process is critical for correcting for inefficiencies in sample extraction and variability in instrument response, thereby ensuring that the final calculated concentration is robust, precise, and accurate. scispace.comcerilliant.com
Considerations for Isotopic Purity and Distribution in Quantitative Research
In quantitative mass spectrometry, the reliability of an assay is fundamentally linked to the quality of the stable isotope-labeled (SIL) internal standard. For Tegaserod-13C,d3 (maleate), two key considerations are isotopic purity and the distribution of isotopic incorporation.
Isotopic Purity: This refers to the percentage of the internal standard that is fully labeled with the desired heavy isotopes (in this case, one Carbon-13 and three deuterium atoms) versus the percentage containing unlabeled (natural abundance) isotopes. High isotopic purity is crucial because the presence of unlabeled Tegaserod within the Tegaserod-13C,d3 internal standard can lead to inaccurate measurements. researchgate.net This unlabeled impurity can contribute to the signal of the analyte, causing a positive bias in the calculated concentration, particularly at the lower end of the calibration range or when analyzing blank samples. researchgate.net Empirical data from studies on other compounds has shown that using high concentrations of an internal standard with isotopic impurities can lead to the false detection and quantification of the analyte in negative samples. researchgate.net
Isotopic Distribution and Cross-Contribution: Beyond the primary isotopologue, the synthesis of SIL standards can result in a distribution of molecules with varying numbers of heavy isotopes. Furthermore, the analyte itself has a natural isotopic abundance, meaning a small fraction of Tegaserod molecules will naturally contain one or more 13C or 2H atoms. The phenomenon where the internal standard's isotopic cluster contributes to the analyte's signal, and vice versa, is known as cross-contribution. sigmaaldrich.com This effect can compromise the linearity of the calibration curve if not properly addressed. sigmaaldrich.com For Tegaserod-13C,d3, it is essential to select precursor and product ions for selected reaction monitoring (SRM) that minimize this overlap, ensuring that the measured signals are unique to the analyte and the internal standard, respectively.
Addressing Matrix Effects and Ion Suppression in LC-MS/MS Analyses
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, occurring when co-eluting components from the sample matrix (e.g., plasma, urine) alter the ionization efficiency of the analyte. nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the quantification. researchgate.net
The "matrix" includes all components of the sample other than the analyte of interest, such as salts, lipids, and proteins. Ion suppression, the more common effect, happens when these matrix components compete with the analyte for ionization in the mass spectrometer's source, reducing the number of analyte ions that are formed and detected.
The most effective strategy to mitigate these effects is the use of a co-eluting SIL internal standard. biopharmaservices.comcrimsonpublishers.com Tegaserod-13C,d3 is considered an ideal internal standard for the following reasons:
Physicochemical Similarity: Being structurally identical to Tegaserod, its chromatographic behavior is nearly indistinguishable. This ensures that it co-elutes with the analyte, experiencing the same matrix-induced ion suppression or enhancement at the same time. nih.gov
Compensation for Variability: By adding a fixed concentration of Tegaserod-13C,d3 to all samples, standards, and quality controls, any variation in the analyte's signal due to matrix effects will be mirrored by a proportional variation in the internal standard's signal. biopharmaservices.comnih.gov The final quantification is based on the ratio of the analyte peak area to the internal standard peak area, which remains constant and accurate even when absolute signal intensities fluctuate. nih.gov
Superiority of 13C Labeling: Studies have suggested that 13C-labeled standards are often superior to deuterium (2H)-labeled standards. nih.govresearchgate.net Deuterium labeling can sometimes lead to a slight shift in retention time, causing the internal standard to elute just before or after the analyte. nih.gov This separation can mean the analyte and internal standard experience different matrix effects, defeating the purpose of the SIL standard. The 13C and d3 labeling in Tegaserod-13C,d3 is designed to minimize this chromatographic shift, ensuring robust compensation.
Method Validation Parameters for Research Use
For any quantitative assay utilizing Tegaserod-13C,d3 to be considered reliable for research purposes, it must undergo a thorough validation process. This process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose. iupac.org
Assessment of Specificity and Selectivity
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. vliz.be In the context of an LC-MS/MS assay for Tegaserod using Tegaserod-13C,d3, specificity is typically evaluated by:
Chromatographic Resolution: Analyzing blank matrix samples from multiple sources to ensure no endogenous components produce a significant signal at the retention time of Tegaserod or its internal standard. vliz.be
Mass Spectrometric Detection: Utilizing the highly selective technique of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. For Tegaserod, a transition such as m/z 302.5 → 173.2 might be monitored, while a distinct transition would be used for Tegaserod-13C,d3. nih.gov The absence of interfering signals in blank samples confirms the method's selectivity. semanticscholar.org
Evaluation of Linearity and Dynamic Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. The dynamic range is the concentration span from the lower limit to the upper limit of quantification.
To assess linearity, a calibration curve is constructed by analyzing a series of standards at several concentration levels. semanticscholar.org The curve is generated by plotting the peak area ratio (Tegaserod / Tegaserod-13C,d3) against the nominal concentration of Tegaserod. The relationship is typically evaluated using a weighted least-squares linear regression. For a method to be considered linear, the correlation coefficient (r) or coefficient of determination (r²) should be close to 1.0. A validated method for Tegaserod, for example, demonstrated linearity over the range of 0.05 to 8.0 ng/mL with a correlation coefficient of 0.9996. nih.gov
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower boundaries of a method's performance. ut.ee
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected and distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. researchgate.net It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of accuracy and precision. ut.ee This is the lowest point on the calibration curve and is often referred to as the Lower Limit of Quantification (LLOQ). A published LC-MS/MS method for Tegaserod established an LLOQ of 0.05 ng/mL in human plasma. nih.gov
Reproducibility, Precision, and Accuracy in Research Assays
These parameters are essential for demonstrating the reliability of an analytical method. nih.gov They are typically assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates on different days.
Accuracy: Measures the closeness of the mean determined concentration to the true nominal concentration. It is expressed as the percent relative error (%RE). researchgate.net
Precision: Describes the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is expressed as the percent coefficient of variation (%CV) and is evaluated at two levels:
Intra-assay precision (Repeatability): Precision within a single analytical run.
Inter-assay precision (Intermediate Precision): Precision across different runs on different days. nih.gov
For bioanalytical methods, the acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LLOQ), and for precision, the %CV should not exceed 15% (20% at the LLOQ). nih.gov A study determining Tegaserod in human plasma reported intra- and inter-day precision values of less than 9.21% and 10.02%, respectively, demonstrating a high degree of method reliability. nih.gov
Table 1: Typical Method Validation Parameters for a Tegaserod LC-MS/MS Assay
| Parameter | Typical Acceptance Criteria/Value | Reference |
|---|---|---|
| Linearity (r²) | ≥0.99 | nih.gov |
| Dynamic Range | 0.05 - 8.0 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | nih.gov |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | nih.govresearchgate.net |
| Intra-Assay Precision (%CV) | <15% (<20% at LLOQ) | nih.gov |
| Inter-Assay Precision (%CV) | <15% (<20% at LLOQ) | nih.gov |
Advanced Research Directions and Future Perspectives
Elucidation of Novel Molecular Targets or Off-Target Interactions in Preclinical Systems
While Tegaserod's primary mechanisms of action are well-characterized, the full spectrum of its molecular interactions remains an area for deeper investigation. The parent compound is known to be a partial agonist at the 5-HT4 receptor and an antagonist at the 5-HT2B receptor. nih.gov However, the complexity of the serotonin (B10506) receptor family, which includes at least 14 subtypes, presents numerous possibilities for previously uncharacterized off-target interactions. mdpi.com
Future preclinical research can leverage Tegaserod-13C,d3 to identify these novel interactions. By using the labeled compound in conjunction with advanced proteomic and chemoproteomic techniques in cell-based assays and animal models, researchers can "pull down" and identify binding partners. Computational approaches, such as integrated off-target prediction frameworks, can screen for potential interactions by comparing the structure of Tegaserod (B130379) to libraries of known ligands for various receptors. reprocell.com These in-silico predictions can then be validated experimentally, guiding a more focused investigation into the compound's broader pharmacological profile. Identifying such interactions is crucial for understanding the complete mechanism of action and for anticipating potential unforeseen therapeutic effects or side effects. reprocell.com
| Target Type | Known/Potential Molecular Target | Therapeutic Relevance | Research Approach |
|---|---|---|---|
| Primary Target (Agonist) | 5-HT4 Receptor | Gastrointestinal Motility, Cognition, Neurogenesis. nih.govmdpi.com | Binding assays, functional studies. |
| Primary Target (Antagonist) | 5-HT2B Receptor | Cardiac valve function, Inflammation, Pain modulation. patsnap.comnih.gov | Competitive binding assays, signaling pathway analysis. |
| Potential Off-Target | Other 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7) | Mood, Cognition, Psychosis, Sleep. mdpi.com | Radioligand binding assays with Tegaserod-13C,d3 as a competitor; computational screening. |
| Potential Off-Target | Non-Serotonergic GPCRs or Ion Channels | Wide range of physiological effects. | Chemoproteomic pull-down experiments; broad in-vitro pharmacological profiling. |
Advanced Applications of Isotopic Tracing in Systems Biology and Metabolomics
The incorporation of stable isotopes like Carbon-13 and deuterium (B1214612) makes Tegaserod-13C,d3 an ideal tracer for pharmacokinetic and pharmacodynamic studies. frontiersin.org In systems biology and metabolomics, this compound can be used to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of Tegaserod without the need for radioactive labels.
By administering Tegaserod-13C,d3 in preclinical models, researchers can use mass spectrometry to precisely quantify the parent compound and its metabolites in various tissues and biofluids. This allows for the construction of detailed pharmacokinetic models. Furthermore, its application in metabolomics can reveal how the drug perturbs endogenous metabolic pathways. By analyzing the cellular metabolome after treatment, scientists can identify changes in key metabolites, providing insights into the drug's downstream biological effects and mechanism of action at a systems level. This approach, often termed "metabolic flux analysis," can uncover how drug exposure influences cellular energy utilization, nutrient processing, and signaling molecule synthesis. nih.gov
| Research Area | Application of Tegaserod-13C,d3 | Potential Insights |
|---|---|---|
| Pharmacokinetics (PK) | Quantification in plasma, tissues, and excreta over time. | Precise determination of bioavailability, half-life, volume of distribution, and clearance pathways. |
| Metabolite Identification | Tracing the isotopic label through metabolic transformations. | Unambiguous identification of novel and known metabolites and their structures. |
| Systems Biology | Assessing global changes in the proteome or transcriptome following drug administration. | Understanding drug-induced changes in gene expression and protein networks. |
| Metabolomics/Flux Analysis | Tracking the influence of the drug on endogenous metabolic pathways. | Revealing downstream effects on cellular metabolism, energy production, and signaling cascades. |
Development of Novel Research Probes and Pharmacological Tools Based on the Tegaserod Scaffold
The core chemical structure, or "scaffold," of Tegaserod is a valuable starting point for the development of new pharmacological tools. nih.gov Privileged scaffolds, those that can bind to multiple biological targets, are of particular interest in drug discovery. nih.govarxiv.org The Tegaserod scaffold, with its known affinity for at least two distinct serotonin receptor subtypes, fits this description.
Tegaserod-13C,d3 itself can be used as a tool in competitive binding assays to screen for new chemical entities that target 5-HT4 or 5-HT2B receptors. Furthermore, the scaffold can be chemically modified to create a new generation of research probes. For instance, by attaching fluorescent tags or biotin, researchers can create tools for visualizing receptor localization and trafficking in cells. By modifying the scaffold and incorporating a positron-emitting radionuclide (like 11C or 18F), it could be developed into a novel PET (Positron Emission Tomography) tracer for in-vivo imaging of 5-HT4 or 5-HT2B receptors in the brain or peripheral tissues, aiding in diagnostics and drug development. mdpi.comnih.govsnmjournals.org
Exploration of Tegaserod-13C,d3 in Emerging Disease Models and Research Areas
The dual action of Tegaserod as a 5-HT4 agonist and 5-HT2B antagonist opens up possibilities for its use in disease models beyond its primary indication for irritable bowel syndrome. The ability to accurately track the compound's distribution and target engagement with the labeled version is critical for these exploratory studies.
Neurodegenerative Diseases: Activation of 5-HT4 receptors has been shown to have pro-cognitive effects and may play a role in reducing the pathology associated with Alzheimer's disease. mdpi.comfrontiersin.orgnih.gov Studies suggest 5-HT4 agonists can enhance acetylcholine (B1216132) release and modulate the processing of amyloid precursor protein. mdpi.comnih.gov Tegaserod itself has been noted for its neurogenesis and neuroprotective properties in the enteric nervous system and has been proposed as a candidate for repurposing in Alzheimer's disease. nih.govsciencedaily.com
Inflammation and Pain: 5-HT2B receptor antagonists are being investigated for their role in modulating inflammation and neuropathic pain. patsnap.com Research in animal models indicates that blocking these receptors can reduce neuroinflammation and attenuate allodynia. nih.gov Tegaserod has been shown to decrease inflammation in models of colitis. nih.gov
Spinal Cord Injury: One study has highlighted Tegaserod as a compound that promotes functional recovery after spinal cord injury in mice, suggesting a role in nervous system repair. youtube.com
In each of these areas, Tegaserod-13C,d3 could be invaluable for confirming that the drug reaches the target tissue (e.g., the central nervous system) and for correlating target occupancy with therapeutic effects in preclinical models.
Computational and Structural Biology Approaches to Receptor Interactions and Ligand Design
Understanding the precise interaction between a ligand and its receptor at the atomic level is fundamental to modern drug design. Computational and structural biology offer powerful tools to investigate the Tegaserod scaffold.
Molecular Docking and Dynamics: These computational techniques can simulate the binding of Tegaserod to homology models or crystal structures of the 5-HT4 and 5-HT2B receptors. Such simulations can predict the binding pose, identify key amino acid residues involved in the interaction, and estimate the binding affinity.
3D-QSAR (Quantitative Structure-Activity Relationship): By analyzing a series of compounds based on the Tegaserod scaffold, 3D-QSAR models can correlate specific structural features with biological activity. nih.gov This information is crucial for rationally designing new molecules with enhanced potency, selectivity, or altered efficacy (e.g., designing a full agonist from a partial agonist scaffold).
Scaffold Hopping: Computational algorithms can be used to identify entirely new core structures ("scaffolds") that can maintain the key pharmacophoric features of Tegaserod. tandfonline.comresearchgate.net This approach is used to discover novel chemical entities with similar biological activity but potentially different physicochemical properties or patentability.
By integrating these computational approaches with experimental data obtained using Tegaserod-13C,d3, researchers can build a comprehensive model of the drug-receptor interaction, paving the way for the design of next-generation therapeutics targeting the serotonergic system.
| Approach | Description | Application to Tegaserod Scaffold |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Visualize binding of Tegaserod to 5-HT4 and 5-HT2B receptors; identify key interactions. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Assess the stability of the ligand-receptor complex and conformational changes upon binding. |
| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Guide the design of new analogs with improved affinity or selectivity. nih.gov |
| Scaffold Hopping | Identifies new molecular cores that can support the same pharmacophore. | Discover novel drug candidates with different chemical backbones but similar activity. tandfonline.com |
| Cryo-Electron Microscopy (Cryo-EM) | Determines the 3D structure of macromolecules in a near-native state. | Obtain high-resolution structures of Tegaserod bound to its target receptors. |
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing Tegaserod-13C,d3 (maleate)?
Methodological Answer:
Synthesis of isotopically labeled compounds like Tegaserod-13C,d3 (maleate) requires precise control of reaction conditions to ensure isotopic integrity. A validated approach involves:
- Step 1 : Use of labeled precursors (e.g., 13C-enriched carbon sources and deuterated solvents) during key reaction steps, such as the formation of the tetrahydrobenzindole core .
- Step 2 : Purification via reverse-phase chromatography (C18 silica) to isolate the labeled product from unreacted intermediates .
- Step 3 : Characterization using ¹H/¹³C-NMR to confirm isotopic incorporation and LC-MS for purity assessment (>98% by peak integration). For maleate salt formation, stoichiometric control (1:1 molar ratio) and pH monitoring are critical .
Advanced: How do isotopic labeling (13C, d3) and maleate counterion selection impact pharmacokinetic (PK) studies?
Methodological Answer:
Isotopic labeling introduces subtle changes in molecular mass and polarity, requiring adjustments in analytical workflows:
- Mass Spectrometry : Use high-resolution LC-MS/MS to distinguish labeled analogs from endogenous metabolites. For example, the +3 Da shift from d3 labeling reduces interference in plasma matrix analyses .
- Maleate Effects : Maleate’s solubility and ionization properties influence drug dissolution rates. Compare dissolution profiles (e.g., USP Apparatus II) of maleate vs. other salts (e.g., hydrochloride) under simulated gastrointestinal conditions .
- Data Interpretation : Normalize PK parameters (e.g., Cmax, AUC) against non-labeled controls to account for isotopic effects on metabolic stability .
Basic: What analytical techniques are most reliable for quantifying Tegaserod-13C,d3 (maleate) in biological matrices?
Methodological Answer:
- LC-MS/MS : Employ a triple-quadrupole system with MRM transitions specific to the labeled compound (e.g., m/z 417 → 198 for Tegaserod-13C,d3). Use deuterated internal standards (e.g., Tegaserod-d6) to correct for matrix effects .
- Sample Preparation : Solid-phase extraction (C18 cartridges) with methanol:water (70:30) elution minimizes phospholipid interference in plasma .
- Validation : Follow ICH M10 guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Advanced: How can researchers resolve contradictions in metabolic pathway data for Tegaserod-13C,d3 (maleate)?
Methodological Answer:
Conflicting metabolite profiles often arise from isotopic scrambling or enzymatic stereoselectivity. Mitigate these by:
- Isotope Tracing : Use ¹³C-NMR to track label incorporation in metabolites, identifying artifacts (e.g., non-enzymatic deuteration at non-target positions) .
- Enzyme Inhibition Studies : Co-incubate Tegaserod-13C,d3 with CYP3A4/2D6 inhibitors (e.g., ketoconazole) in hepatocyte models to isolate primary vs. secondary metabolic routes .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS-DA) to distinguish technical variability (e.g., LC-MS drift) from true biological differences .
Basic: What stability testing conditions are essential for Tegaserod-13C,d3 (maleate) in long-term studies?
Methodological Answer:
- Storage : Store lyophilized powder at -80°C in argon-filled vials to prevent deuterium exchange with ambient moisture .
- Forced Degradation : Test under accelerated conditions (40°C/75% RH for 6 months) and monitor degradation products (e.g., hydrolyzed maleate) via UPLC-PDA .
- Solution Stability : Assess pH-dependent degradation in buffers (pH 1.2–6.8) using kinetic modeling (Arrhenius plots) to predict shelf life .
Advanced: How can isotopic labeling artifacts be minimized during in vivo tracer studies?
Methodological Answer:
- Synthetic Control : Ensure isotopic purity (>99% by NMR) before in vivo use. Impurities as low as 1% can skew metabolite ratios .
- Animal Models : Use germ-free rodents to eliminate gut microbiota-mediated deuteration, which may generate false metabolites .
- Data Correction : Apply mathematical deconvolution algorithms to subtract background isotopic enrichment (e.g., natural 13C abundance) from experimental data .
Basic: How should researchers design dose-ranging studies for Tegaserod-13C,d3 (maleate) in preclinical models?
Methodological Answer:
- Species Scaling : Calculate doses based on allometric scaling (e.g., human equivalent dose = rodent dose × (body surface area ratio)) .
- Tracer Dosing : Use sub-therapeutic doses (e.g., 1–10 µg/kg) in mass balance studies to avoid saturation of metabolic pathways while maintaining detectability .
- Endpoint Selection : Measure both parent compound and major metabolites in plasma, bile, and urine to assess clearance routes .
Advanced: What computational tools are effective for modeling isotope effects in Tegaserod-13C,d3 (maleate) interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate deuterium’s kinetic isotope effects on binding affinity to serotonin 5-HT4 receptors using software like GROMACS .
- QSAR Modeling : Train models on labeled vs. non-labeled analogs to predict changes in logP and solubility .
- Docking Studies : Compare binding poses of Tegaserod-13C,d3 with wild-type structures in Cryo-EM-derived receptor models to identify steric effects from isotopic substitution .
Basic: How to ensure compliance with regulatory guidelines for isotopic drug analogs in preclinical submissions?
Methodological Answer:
- Documentation : Provide Certificates of Analysis (CoA) for isotopic enrichment, residual solvents, and counterion stoichiometry (e.g., maleate content by titration) .
- Toxicity Bridging : Conduct comparative toxicokinetics in rodents using labeled and non-labeled forms to rule out isotope-specific toxicity .
- Regulatory References : Align with FDA Guidance on Isotope-Labeled Drugs (2023) and EMA/CHMP/QWP/81014/2022 for impurity profiling .
Advanced: What strategies improve reproducibility in Tegaserod-13C,d3 (maleate) studies across laboratories?
Methodological Answer:
- Inter-lab Calibration : Distribute reference standards with predefined LC-MS/MS parameters (e.g., collision energy, column type) to harmonize data .
- Protocol Harmonization : Use standardized SOPs for sample preparation (e.g., freeze-thaw cycles limited to ≤3) and statistical thresholds (e.g., p < 0.01 with Benjamini-Hochberg correction) .
- Data Sharing : Publish raw MS spectra and NMR assignments in repositories like MetaboLights or ChEMBL to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
